(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

概要

説明

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Protected Amino Acid: The protected amino acid is then isolated and purified. This step may involve crystallization or chromatography techniques to ensure the purity of the final product.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

化学反応の分析

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The protected amino acid can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group during peptide synthesis. This strategy is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids to form peptides with high purity and yield .

Drug Development

Due to its structural properties, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is investigated for its potential as a pharmacophore in drug design. The compound's ability to mimic natural amino acids makes it a candidate for developing novel therapeutic agents targeting specific biological pathways. Research has shown that peptides incorporating this compound can exhibit enhanced stability and bioactivity compared to their natural counterparts .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms and interactions. By incorporating this compound into peptide substrates, researchers can investigate how modifications affect enzyme activity and specificity. This approach aids in the design of inhibitors that can selectively target enzymes involved in disease processes .

Structure-Activity Relationship (SAR) Studies

In SAR studies, the unique structural features of this compound allow researchers to explore how changes in peptide structure influence biological activity. This information is critical for optimizing lead compounds during drug development phases .

Peptide Therapeutics

A notable case study involved the development of a cyclic peptide using this compound as a key building block. The cyclic structure provided enhanced resistance to proteolytic degradation and improved pharmacokinetic properties. This peptide demonstrated significant efficacy in preclinical models of cancer therapy, highlighting the compound's potential in developing new cancer treatments .

Radiolabeled Peptides

Research has also explored the incorporation of this compound into radiolabeled peptides for imaging applications. These peptides have been used in positron emission tomography (PET) studies to visualize tumor markers non-invasively. The ability to label peptides with radioactive isotopes while maintaining their biological activity is crucial for advancing diagnostic imaging techniques .

作用機序

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

類似化合物との比較

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where precise control over the reaction conditions is required.

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, often referred to as a fluorene derivative, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's synthesis, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

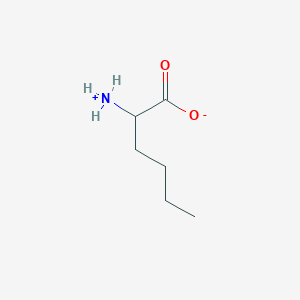

Chemical Structure and Synthesis

The compound features a fluorenyl moiety linked to a dimethylbutanoic acid through a methoxycarbonyl group. The structural complexity of this compound is indicative of its potential biological activity. The synthesis typically involves the reaction of fluorene derivatives with amino acids or their derivatives under controlled conditions to achieve the desired product with high purity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit significant antimicrobial properties. In one study, various derivatives were synthesized and tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substituents on the aryl moiety influenced the spectrum and intensity of antimicrobial activity. For instance, compounds with electron-withdrawing groups showed enhanced activity against both planktonic and biofilm states of bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fluorene Derivative 1 | E. coli | 50 µg/mL |

| Fluorene Derivative 2 | S. aureus | 25 µg/mL |

| Fluorene Derivative 3 | Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The compound's anticancer potential has also been investigated. Studies have shown that certain fluorene derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells . The mechanism is thought to involve the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various fluorene derivatives against resistant bacterial strains. The results highlighted that modifications to the fluorenyl structure could significantly enhance antimicrobial potency.

- Anticancer Mechanisms : In vitro assays demonstrated that a derivative of the compound induced apoptosis in human cancer cell lines via caspase activation pathways. This suggests a viable pathway for developing new anticancer therapeutics based on this scaffold .

- Inflammation Models : Animal models treated with the compound showed reduced symptoms of inflammation in conditions mimicking rheumatoid arthritis, supporting its therapeutic potential in chronic inflammatory diseases .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。